3-(2H-1,2,3-Triazol-4-yl)benzonitrile can be synthesized through various methods, including the reaction of 4-aminobenzonitrile with formamide and sodium azide under specific conditions. [] This reaction utilizes the Huisgen cycloaddition, a versatile approach for constructing triazoles. []
Research suggests that 3-(2H-1,2,3-Triazol-4-yl)benzonitrile possesses various properties that hold potential for diverse scientific applications:
While initial research suggests potential applications for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, further studies are needed to fully understand its properties and potential risks. More research is necessary to:
3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a chemical compound with the molecular formula C₉H₆N₄. This compound features a triazole ring, specifically a 2H-1,2,3-triazole, which is fused to a benzonitrile moiety. The structure consists of a benzene ring substituted with a nitrile group (–C≡N) and a triazole ring at the meta position relative to the nitrile. The presence of the triazole ring contributes to its unique chemical properties, including stability and reactivity in various chemical environments .
Research indicates that 3-(2H-1,2,3-triazol-4-yl)benzonitrile exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It has shown potential as an antimicrobial agent and has been studied for its effects on various biological targets, including enzymes and receptors. The triazole moiety is known for its role in enhancing bioactivity due to its ability to form hydrogen bonds and interact with biological macromolecules .
The synthesis of 3-(2H-1,2,3-triazol-4-yl)benzonitrile can be achieved through several methods:
textAzide + Terminal Alkyne → 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
The applications of 3-(2H-1,2,3-triazol-4-yl)benzonitrile span various fields:
Interaction studies have demonstrated that 3-(2H-1,2,3-triazol-4-yl)benzonitrile can bind effectively to various biological targets. These interactions are primarily mediated through hydrogen bonding and π-stacking interactions due to the aromatic nature of both the triazole and benzene rings. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 3-(2H-1,2,3-triazol-4-yl)benzonitrile. Here are some notable examples:
The uniqueness of 3-(2H-1,2,3-triazol-4-yl)benzonitrile lies in its specific combination of functionalities that confer distinct chemical reactivity and biological activity compared to these similar compounds.
The synthesis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile is rooted in advancements in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) developed by Sharpless and coworkers in the early 2000s. Prior to this, triazole synthesis relied on thermal Huisgen 1,3-dipolar cycloadditions, which lacked regioselectivity and required harsh conditions. The introduction of CuAAC enabled efficient, regioselective formation of 1,4-disubstituted triazoles, making compounds like 3-(2H-1,2,3-Triazol-4-yl)benzonitrile accessible for research. Early applications focused on its utility as a heterocyclic building block, with later studies exploring its role in medicinal chemistry and materials science.
3-(2H-1,2,3-Triazol-4-yl)benzonitrile (IUPAC name) belongs to the class of benzonitrile derivatives fused with a 1,2,3-triazole ring. Its molecular formula is $$ \text{C}9\text{H}6\text{N}_4 $$, with a molecular weight of 170.17 g/mol. The structure comprises a benzene ring substituted with a nitrile group at position 3 and a 2H-1,2,3-triazole moiety at position 4 (Figure 1). The 2H tautomer distinguishes it from 1H-triazole derivatives, influencing its electronic properties and reactivity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzene ring with nitrile and triazole groups |
| Tautomerism | Exists predominantly in 2H-triazole form |
| Molecular Weight | 170.17 g/mol |
| Hybridization | sp² (aromatic) and sp (nitrile) |
This compound exemplifies the synergy between aromatic and heterocyclic systems. The triazole ring’s nitrogen atoms enable hydrogen bonding and coordination, while the nitrile group offers sites for further functionalization. Its stability under physiological conditions makes it valuable in drug discovery, particularly as a bioisostere for carboxylic acids or amides. In materials science, its rigid structure aids in designing metal-organic frameworks (MOFs) and polymers.
Unlike 1,5-disubstituted triazoles (synthesized via ruthenium catalysis), 3-(2H-1,2,3-Triazol-4-yl)benzonitrile’s 1,4-regioisomerism enhances metabolic stability and binding affinity in biological systems. Compared to non-cyano triazoles, its nitrile group increases polarity, improving solubility in aprotic solvents like dimethylformamide (DMF).
The primary synthesis route involves CuAAC between 3-azidobenzonitrile and terminal alkynes (e.g., propargyl alcohol). Alternative methods include Suzuki-Miyaura coupling for introducing aryl groups and reductive amination for piperazine derivatives.
Table 2: Representative Synthetic Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 81% | |
| Suzuki Coupling | Pd(OAc)₂, Na₂CO₃, THF/H₂O | 84.5% | |
| Reductive Amination | NaCNBH₃, CH₃OH, acetic acid | 68–93% |
In drug discovery, this compound serves as a core structure for kinase inhibitors and antimicrobial agents. Its nitrile group participates in dipolar interactions with enzyme active sites, enhancing binding affinity. In materials science, it acts as a ligand for synthesizing luminescent copper(I) complexes used in OLEDs.
Electron-withdrawing groups (e.g., nitrile) decrease triazole ring electron density, reducing susceptibility to oxidation. Conversely, electron-donating groups (e.g., methoxy) increase reactivity toward electrophilic substitution.
3-(2H-1,2,3-Triazol-4-yl)benzonitrile exhibits a distinctive molecular architecture comprising two interconnected aromatic systems: a five-membered 1,2,3-triazole ring and a benzene ring bearing a nitrile functional group [1] [2]. The compound possesses the molecular formula C₉H₆N₄ with a molecular weight of 170.17 g/mol [1] [3]. The three-dimensional structure demonstrates a fundamentally planar configuration, although significant twisting occurs between the aromatic planes [4] [5].
The molecular geometry is characterized by the direct attachment of the triazole ring to the benzene system at the meta position relative to the nitrile group [1] [3]. Crystallographic studies of analogous triazole-benzonitrile compounds reveal that the triazole ring typically maintains planarity with a root mean square deviation of approximately 0.0030 Å [4] [6]. The dihedral angle between the triazole and benzene rings ranges from 54.64° to 70.60°, indicating substantial non-coplanarity that influences the overall molecular conformation [4] [5].
The spatial arrangement exhibits an L-shaped twisted geometry, which affects both the electronic properties and intermolecular interactions of the compound [4] [5]. The nitrile group extends linearly from the benzene ring, contributing to the overall molecular dipole moment and providing sites for potential intermolecular interactions [1] [4].
| Geometric Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆N₄ | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Heavy Atom Count | 13 | [3] |
| Rotatable Bond Count | 1 | [1] [3] |
| Triazole Ring Planarity (r.m.s.) | 0.0030 Å | [4] |
| Typical Dihedral Angle | 54.64-70.60° | [4] [5] |
The bond characteristics of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile reflect the electronic nature of both the triazole heterocycle and the benzonitrile moiety [7] [8]. Within the triazole ring, the nitrogen-nitrogen bond lengths typically range from 1.301 to 1.364 Å, with N(1)-N(2) bonds averaging 1.346-1.364 Å and N(2)-N(3) bonds measuring 1.301-1.311 Å [7]. The carbon-nitrogen bonds connecting the triazole to the benzene ring exhibit lengths between 1.356 and 1.494 Å [9] [10].
The nitrile group demonstrates characteristic triple bond character with C≡N bond lengths of approximately 1.168-1.171 Å [11]. The aromatic carbon-carbon bonds in the benzene ring maintain typical aromatic character with bond lengths ranging from 1.373 to 1.394 Å [7] [12]. Carbon-hydrogen bonds throughout the molecule exhibit standard values between 1.075 and 1.089 Å [12].
Electronic distribution analysis reveals significant charge delocalization within the conjugated system [13] [14]. The triazole ring exhibits marked differences in electron density distribution between the nitrogen atoms, with N2-substituted systems showing greater electron spin density in the N3 region compared to N1-substituted analogs [13]. The presence of the electron-withdrawing nitrile group influences the overall electronic distribution, creating regions of partial positive and negative charge that affect molecular reactivity [15] [16].
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the triazole ring and adjacent aromatic carbons, while the lowest unoccupied molecular orbital (LUMO) extends across both ring systems with particular concentration on the nitrile-bearing benzene ring [15] [16]. The energy gap between these orbitals influences the compound's electronic properties and potential reactivity [15].
| Bond Type | Typical Length (Å) | Electronic Character |
|---|---|---|
| N(1)-N(2) triazole | 1.346-1.364 | Aromatic double bond character |
| N(2)-N(3) triazole | 1.301-1.311 | Aromatic double bond character |
| C-N triazole-phenyl | 1.356-1.494 | Single bond with partial double character |
| C≡N nitrile | 1.168-1.171 | Triple bond character |
| C-C aromatic | 1.373-1.394 | Aromatic delocalized |
| C-H aromatic | 1.075-1.089 | Single bond |
3-(2H-1,2,3-Triazol-4-yl)benzonitrile exhibits tautomeric equilibrium between two primary forms: the 1H-tautomer and the 2H-tautomer [17] [7]. The tautomeric interconversion involves the migration of the acidic hydrogen atom between the N1 and N2 positions of the triazole ring [18] [19]. Theoretical calculations using density functional theory methods demonstrate that both tautomeric forms possess distinct energetic profiles and geometric parameters [18] [20].
The 1H-tautomer typically represents the thermodynamically more stable form in the gas phase, while the 2H-tautomer may become favored under specific environmental conditions or in the presence of hydrogen bonding networks [18] [19]. The energy difference between tautomers generally ranges from 2 to 15 kcal/mol, depending on the specific substitution pattern and environmental factors [18] [20].
Computational studies reveal that tautomeric equilibrium is influenced by the electron-withdrawing nature of the benzonitrile substituent [17] [18]. The presence of the nitrile group affects the electron density distribution within the triazole ring, potentially stabilizing certain tautomeric forms through electronic effects [18] [21]. Solvent effects also play a crucial role in determining tautomeric preferences, with polar solvents generally favoring different tautomers compared to nonpolar environments [20].
The tautomeric interconversion barrier has been calculated to be relatively low, typically ranging from 10 to 30 kcal/mol, allowing for dynamic equilibrium under ambient conditions [18] [20]. This tautomeric behavior has important implications for the compound's chemical reactivity, biological activity, and crystallization behavior [22] [19].
Crystallographic investigations of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and related compounds reveal distinctive solid-state packing arrangements dominated by intermolecular hydrogen bonding and π-π stacking interactions [4] [19] [6]. The crystal structure typically adopts a three-dimensional network stabilized by multiple types of non-covalent interactions [4] [5].
Hydrogen bonding patterns in the solid state involve the triazole N-H proton and nitrogen acceptor sites from neighboring molecules [19] [6]. The hydrogen bond distances typically range from 2.11 to 2.93 Å, with N-H···N interactions being particularly prominent [11] [19]. These hydrogen bonds create characteristic dimeric or chain-like arrangements that influence the overall crystal packing [11] [19].
π-π stacking interactions occur between aromatic rings with intercentroid distances typically ranging from 3.82 to 3.92 Å [4] [5]. The parallel-displaced orientation of the aromatic systems provides additional stabilization to the crystal lattice [4]. Cyano-π interactions also contribute to the solid-state structure, with C≡N groups interacting with triazole rings at distances of approximately 3.15 to 3.46 Å [4].
Hirshfeld surface analysis reveals that hydrogen-hydrogen contacts contribute approximately 35.9% to the overall intermolecular interactions, while nitrogen-hydrogen contacts account for 26.2% [4]. Additional significant contributions arise from oxygen-hydrogen (9.9%), carbon-hydrogen (8.7%), carbon-carbon (7.3%), and carbon-nitrogen (7.2%) contacts [4].
The crystalline material exhibits stability under ambient conditions, with melting points typically observed above 77°C for related triazole-benzonitrile compounds [23]. Polymorphic behavior may occur under different crystallization conditions, potentially leading to multiple crystal forms with distinct physical properties [24] [25].
| Interaction Type | Distance Range (Å) | Contribution to Surface (%) |
|---|---|---|
| H···H contacts | Variable | 35.9 |
| N···H contacts | 2.11-2.93 | 26.2 |
| π-π stacking | 3.82-3.92 | N/A |
| C≡N···π interactions | 3.15-3.46 | N/A |
| O···H contacts | Variable | 9.9 |
| C···H contacts | Variable | 8.7 |
Density functional theory calculations provide detailed insights into the structural parameters and electronic properties of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile [8] [12] [26]. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets has been extensively employed to optimize molecular geometries and calculate vibrational frequencies [8] [12] [20].
Optimized geometries reveal bond lengths and angles that correlate well with experimental crystallographic data [27] [12]. The calculated triazole ring bond lengths show N-N distances of 1.322 to 1.364 Å and C-N distances of 1.332 to 1.494 Å, consistent with aromatic character [7] [12]. Bond angles within the triazole ring typically range from 103.6° to 133.0°, reflecting the five-membered ring geometry [12].
Vibrational frequency calculations predict characteristic infrared absorption bands that serve as molecular fingerprints [12] [21]. The triazole ring exhibits marker bands at approximately 1371 cm⁻¹ corresponding to N=N stretching vibrations [12]. The nitrile group shows characteristic C≡N stretching frequencies around 2200-2250 cm⁻¹ [21]. Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region [12].
Natural bond orbital analysis reveals the electronic structure and charge distribution patterns [28]. The calculations indicate significant charge transfer between the triazole and benzonitrile moieties, with the nitrile group acting as an electron-withdrawing substituent [26] [28]. Frontier molecular orbital energies provide insights into chemical reactivity, with HOMO-LUMO gaps typically calculated to be 3-5 eV [15] [16].
Molecular electrostatic potential surfaces demonstrate regions of positive and negative charge distribution that influence intermolecular interactions and potential binding sites [26] [16]. These computational models successfully predict hydrogen bonding patterns and π-π stacking arrangements observed in experimental crystal structures [4] [26].
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| N-N bond length (triazole) | 1.322-1.364 Å | DFT B3LYP |
| C-N bond length | 1.332-1.494 Å | DFT B3LYP |
| N=N stretch frequency | ~1371 cm⁻¹ | DFT B3LYP |
| C≡N stretch frequency | 2200-2250 cm⁻¹ | DFT calculation |
| HOMO-LUMO gap | 3-5 eV | DFT calculation |
| Tautomer energy difference | 2-15 kcal/mol | DFT B3LYP |
3-(2H-1,2,3-Triazol-4-yl)benzonitrile has the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol [1] [2]. The compound is identified by the CAS number 550364-01-7 [1] [2] and has the IUPAC name 3-(2H-1,2,3-triazol-4-yl)benzonitrile. The molecular structure consists of a benzonitrile moiety substituted at the meta position with a 2H-1,2,3-triazol-4-yl group, represented by the SMILES notation N#CC1=CC=CC(C2=NNN=C2)=C1 [1].
The InChI key for this compound is PVSVXOHABSKBQE-UHFFFAOYSA-N [3] [1], which provides a unique identifier for the molecular structure. The compound exists as tautomeric forms due to the mobile hydrogen in the triazole ring, which can be positioned at either nitrogen-1 or nitrogen-2 of the triazole moiety [1] [2].
Despite extensive literature searches, specific experimental values for the melting point and boiling point of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile have not been reported in the available scientific literature [2] [4]. This absence of data is common for specialized research compounds that are primarily used as synthetic intermediates or for specific applications rather than as commercial materials.